5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the reaction of 5-bromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde with a diazinane-2,4,6-trione derivative under specific conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated compound with similar structural features.
{5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl}methanol: Shares the bromine and methoxy groups but differs in its overall structure.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest .
Properties
CAS No. |
5626-02-8 |
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Molecular Formula |
C18H11BrCl2N2O4 |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
5-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H11BrCl2N2O4/c19-11-2-4-15(27-8-9-1-3-12(20)7-14(9)21)10(5-11)6-13-16(24)22-18(26)23-17(13)25/h1-7H,8H2,(H2,22,23,24,25,26) |
InChI Key |
CMGXTGAVNZSKID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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